N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Description
N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C33H30N6O3S2 and its molecular weight is 622.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related pyrazole derivatives involves multi-step organic reactions, including the formation of pyrazole rings through cyclization processes. For example, novel pyrazole derivatives, such as 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been synthesized and characterized using various spectroscopic techniques, confirming the twisted conformation and stability of these compounds (Kumara et al., 2018). This process underlines the chemical versatility and the structural complexity achievable with pyrazole-based compounds.
Anticancer and Antiviral Potential
Pyrazole derivatives have demonstrated significant pharmacological potential, including anticancer and antiviral activities. For instance, certain pyrazolines and thiazolidinones have been evaluated for their anticancer activity, showing selective inhibition of leukemia cell lines (Havrylyuk et al., 2013). This suggests the potential of N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide and related molecules in contributing to the development of new therapeutic agents.
Antibacterial Screening
Research on pyrazole derivatives has also highlighted their antibacterial properties. For instance, new thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized, showing promising antibacterial activities (Landage et al., 2019). This underscores the potential use of such compounds in addressing microbial resistance and developing new antimicrobial agents.
Pharmacological Evaluation
The pharmacological evaluation of pyrazole-based compounds has revealed their potential in various therapeutic areas. For example, derivatives have been prepared and shown excellent properties as anticancer and HIV inhibitors, suggesting the broad pharmacological applicability of these molecules (Patel et al., 2013).
Properties
IUPAC Name |
N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O3S2/c1-22-10-12-24(13-11-22)28-19-27(23-14-16-26(42-2)17-15-23)37-39(28)31(40)21-44-33-36-35-30(38(33)25-7-4-3-5-8-25)20-34-32(41)29-9-6-18-43-29/h3-18,28H,19-21H2,1-2H3,(H,34,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADUXJVCXTZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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